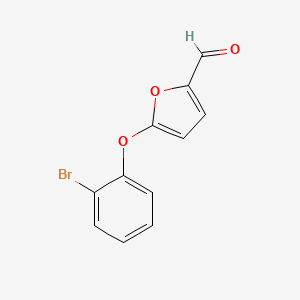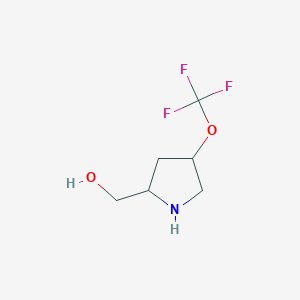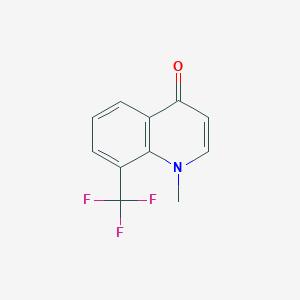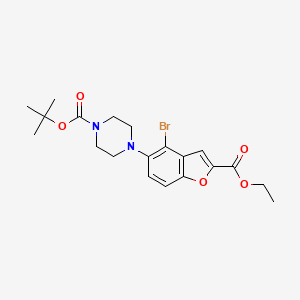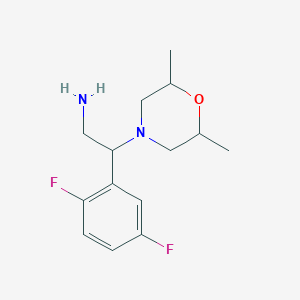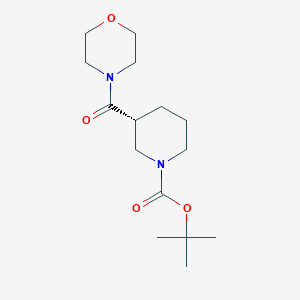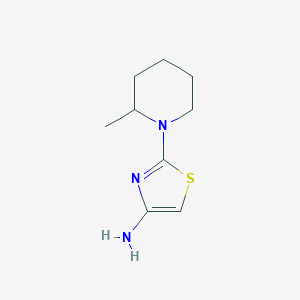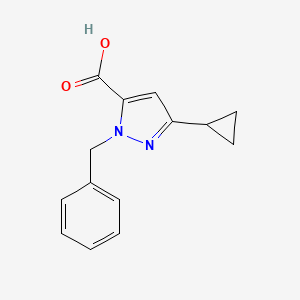
N-((2-(Methylthio)pyrimidin-5-yl)methyl)cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-(Methylthio)pyrimidin-5-yl)methyl)cyclopropanamine: is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a methylthio group at the 2-position of the pyrimidine ring and a cyclopropanamine moiety attached to the 5-position via a methyl bridge.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(Methylthio)pyrimidin-5-yl)methyl)cyclopropanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a suitable methylthio donor.
Attachment of the Cyclopropanamine Moiety: The final step involves the alkylation of the pyrimidine ring with cyclopropanamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
N-((2-(Methylthio)pyrimidin-5-yl)methyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
科学研究应用
N-((2-(Methylthio)pyrimidin-5-yl)methyl)cyclopropanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of N-((2-(Methylthio)pyrimidin-5-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the modulation of various biochemical pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activities.
相似化合物的比较
Similar Compounds
- N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
- 2-(Methylsulfonyl)-4-(3-pyridyl)pyrimidine
Uniqueness
N-((2-(Methylthio)pyrimidin-5-yl)methyl)cyclopropanamine is unique due to the presence of the cyclopropanamine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrimidine derivatives and may contribute to its specific interactions with molecular targets.
属性
分子式 |
C9H13N3S |
|---|---|
分子量 |
195.29 g/mol |
IUPAC 名称 |
N-[(2-methylsulfanylpyrimidin-5-yl)methyl]cyclopropanamine |
InChI |
InChI=1S/C9H13N3S/c1-13-9-11-5-7(6-12-9)4-10-8-2-3-8/h5-6,8,10H,2-4H2,1H3 |
InChI 键 |
LPOLFPRQJFHCBG-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC=C(C=N1)CNC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


